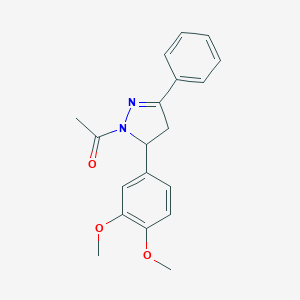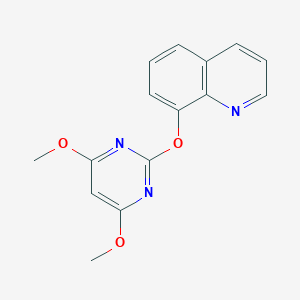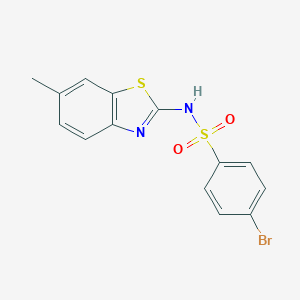
N-(3,4,5-trimethoxybenzyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4,5-trimethoxybenzyl)glycine, also known as TMB-4, is a synthetic compound that has gained significant attention in the scientific community for its potential use in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system. The synthesis of TMB-4 was first reported in 2006, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications.
作用机制
The mechanism of action of N-(3,4,5-trimethoxybenzyl)glycine is not fully understood, but it is believed to act as a modulator of the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its activity is regulated by various receptors and transporters. This compound has been shown to modulate the activity of these receptors and transporters, leading to an increase in glutamate release and an improvement in synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect neurons from oxidative stress and improve cell viability. In vivo studies have shown that this compound can improve cognitive function and memory retention in animal models. This compound has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(3,4,5-trimethoxybenzyl)glycine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. This compound is also stable and can be stored for extended periods. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-(3,4,5-trimethoxybenzyl)glycine. One area of interest is the development of this compound derivatives with improved properties, such as increased solubility and potency. Another area of interest is the investigation of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the glutamatergic system. Finally, the potential use of this compound in combination with other drugs or therapies should be investigated to determine if it can enhance their efficacy.
合成方法
The synthesis of N-(3,4,5-trimethoxybenzyl)glycine involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the protection of the amino group of glycine using a benzyl group. This is followed by the introduction of three methoxy groups at the 3rd, 4th, and 5th positions of the benzyl ring using methoxylation reagents. The final step involves the removal of the benzyl group to yield this compound. The synthesis process has been optimized to improve yield and purity, and various modifications have been made to the process to produce this compound derivatives with different properties.
科学研究应用
N-(3,4,5-trimethoxybenzyl)glycine has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, this compound has been investigated for its ability to act as a neuroprotective agent and to improve cognitive function. In pharmacology, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, this compound has been investigated for its ability to modulate the activity of neurotransmitters and to regulate synaptic plasticity.
属性
分子式 |
C12H17NO5 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
2-[(3,4,5-trimethoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C12H17NO5/c1-16-9-4-8(6-13-7-11(14)15)5-10(17-2)12(9)18-3/h4-5,13H,6-7H2,1-3H3,(H,14,15) |
InChI 键 |
YVKIONKKSOFMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC(=O)O |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)

![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)





![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)


![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)